1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one
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Overview
Description
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one is a complex organic compound featuring a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the construction of the pyrrolo[3,4-c]pyrrole moiety. Key reagents and catalysts are employed to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, known for its CDK2 inhibitory activity.
Imidazole Derivatives: Compounds containing an imidazole ring, which share some structural similarities and biological activities.
Uniqueness
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one is unique due to its fused pyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N4O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one |
InChI |
InChI=1S/C18H24N4O/c1-2-3-4-18(23)22-10-14-8-21(9-15(14)11-22)17-7-16(13-5-6-13)19-12-20-17/h2,7,12-15H,1,3-6,8-11H2 |
InChI Key |
MBRSKKIIFHAWRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)N1CC2CN(CC2C1)C3=NC=NC(=C3)C4CC4 |
Origin of Product |
United States |
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